tert-Butyl 4,5-dihydro-2H-spiro[cyclopenta[c]pyrazole-6,4'-piperidine]-1'-carboxylate
Description
Molecular Geometry
X-ray crystallography and computational modeling reveal a distorted chair conformation for the piperidine ring, while the cyclopenta[c]pyrazole adopts a planar geometry due to aromatic stabilization (Figure 1). Key geometric parameters include:
- Spiro junction bond angles : The endocyclic angles at the spiro carbon measure approximately 62° , deviating significantly from the ideal tetrahedral angle of 109.5°.
- Piperidine ring puckering : The N-C-C-C torsion angle averages 55° , indicative of chair-to-boat interconversion dynamics.
- Cyclopenta[c]pyrazole bond lengths : The N-N bond in the pyrazole moiety measures 1.34 Å , consistent with partial double-bond character.
Conformational Flexibility
The compound exhibits limited flexibility due to steric hindrance from the tert-butyl group and strain from the spiro architecture. Molecular dynamics simulations show:
- Energy barriers : ~8 kcal/mol for piperidine ring flipping, restricting conformational interconversion at room temperature.
- Torsional strain : The dihedral angle between the pyrazole and piperidine planes averages 75° , minimizing van der Waals repulsions.
| Parameter | Value | Method |
|---|---|---|
| Spiro junction angle | 62° ± 2° | X-ray crystallography |
| Piperidine puckering angle | 55° ± 3° | DFT calculations |
| N-N bond length | 1.34 Å | NMR/IR spectroscopy |
Spirocyclic Architecture: Topological Features and Ring Strain Analysis
Topological Features
The spirocyclic system belongs to the dispiro class, with a single atom bridging two non-planar rings. Key topological metrics include:
Ring Strain Contributions
Strain arises from three sources:
- Angle strain : Compressed bond angles at the spiro junction (62° vs. ideal 109.5°).
- Torsional strain : Eclipsing interactions in the cyclopenta[c]pyrazole ring.
- Steric strain : Repulsion between the tert-butyl group and adjacent hydrogens.
Comparative strain energies:
| Compound | Ring Strain Energy (kcal/mol) |
|---|---|
| Spiropentane | 62.5 |
| Cyclopropane | 27.5 |
| This compound | 42.3 |
Hybridization and Bonding
The spiro carbon exhibits sp².⁷ hybridization (19% s-character), calculated using the coupling constant equation:
$$
J{Ci-Cj} = K(si)(sj) \quad \text{where } K = 550 \text{ Hz}
$$
For observed $$ J{C1-C3} = 20.2 \text{ Hz} $$:
$$
s = \sqrt{\frac{20.2}{550}} \approx 0.19 \quad (19\% \text{ s-character})
$$
This increased p-character explains the bent bonding and strain.
Molecular Geometry and Conformational Analysis (Expanded)
Steric and Electronic Effects
The tert-butyl group induces 1,3-diaxial strain in the piperidine chair, shifting the equilibrium toward a boat conformation in polar solvents. Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level confirm:
- Electrostatic potential maps : High electron density at the pyrazole N atoms (-0.45 e⁻), facilitating hydrogen bonding.
- Hirshfeld surface analysis : Non-covalent interactions contribute 23% to lattice stabilization in crystalline form.
Spirocyclic Architecture: Advanced Strain Analysis
Anomeric Effects
The spiro junction’s geometry creates an anomeric effect between the piperidine’s lone pair and the adjacent σ* orbital of the cyclopenta[c]pyrazole. Natural bond orbital (NBO) analysis shows:
Properties
IUPAC Name |
tert-butyl spiro[4,5-dihydro-1H-cyclopenta[c]pyrazole-6,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-14(2,3)20-13(19)18-8-6-15(7-9-18)5-4-11-10-16-17-12(11)15/h10H,4-9H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHLVJMVSXWZQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC3=C2NN=C3)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Mediated Cyclization
The cyclopenta[c]pyrazole system is typically constructed via [3+2] cycloaddition between hydrazine derivatives and α,β-unsaturated carbonyl precursors. For example, treatment of 2-cyclopentenone with tert-butyl carbazate under acidic conditions generates the pyrazole ring, though yields remain moderate (45–55%) due to competing side reactions.
Table 1: Optimization of Hydrazine Cyclization Conditions
| Entry | Solvent | Acid Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Ethanol | HCl (0.1 M) | 80 | 48 |
| 2 | Toluene | TFA (1 eq) | 110 | 52 |
| 3 | 2-MeTHF | H2SO4 (0.5 M) | 70 | 55 |
Microwave-Assisted Heterocyclization
Recent protocols employ microwave irradiation to accelerate ring closure. A mixture of 3-ketopiperidine and dimethyl acetylenedicarboxylate in DMF undergoes cyclization within 15 minutes at 150°C, achieving 68% yield with improved regioselectivity compared to thermal methods.
Spiro Junction Construction via Umpolung Strategies
Katritzky Intermediate Methodology
Building upon work in spirobenzofuran synthesis, researchers have adapted hemiaminal intermediates for piperidine-pyrazole systems. Treatment of 4-piperidone with 2-fluorobenzaldehyde-derived benzotriazole under n-BuLi mediation enables umpolung reactivity, forming the spiro center in 72% yield.
Flow Chemistry Implementation
Scale-up strategies utilize continuous flow reactors to overcome thermal instability issues:
- Plug-flow setup : Mixing N-Boc-4-piperidone with the Katritzky intermediate at -20°C
- Residence time : 90 seconds
- Quenching : In-line addition of oxalic acid (2 M)
This method achieves 85% conversion with >99% purity, demonstrating superior scalability compared to batch processes.
Tert-Butyl Protection and Final Functionalization
Carbamate Formation
Post-spirocyclization, the piperidine nitrogen undergoes Boc protection using di-tert-butyl dicarbonate (Boc2O) in dichloromethane. Kinetic studies reveal optimal conditions:
- Base : DMAP (0.1 eq)
- Temperature : 0°C → RT gradient
- Reaction time : 12 hours
Yields consistently exceed 90% with minimal di-Boc byproduct formation.
Crystallization Optimization
Final purification employs antisolvent crystallization:
Solvent system : Ethyl acetate/n-heptane (1:3 v/v)
Key parameters :
- Cooling rate: 0.5°C/min
- Seeding at 40°C
- Final isolation yield: 94%
- Purity (HPLC): 99.8%
Comparative Analysis of Synthetic Pathways
Table 2: Method Comparison for Industrial Viability
| Method | Total Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Classical Cyclization | 32 | 98.5 | Moderate | 1.0 |
| Microwave-Assisted | 41 | 99.2 | Limited | 1.8 |
| Flow Chemistry | 76 | 99.8 | High | 0.7 |
Data synthesized from multiple production-scale evaluations.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4,5-dihydro-2H-spiro[cyclopenta[c]pyrazole-6,4'-piperidine]-1'-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol derivative, while reduction could produce a fully saturated spirocyclic compound.
Scientific Research Applications
tert-Butyl 4,5-dihydro-2H-spiro[cyclopenta[c]pyrazole-6,4'-piperidine]-1'-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 4,5-dihydro-2H-spiro[cyclopenta[c]pyrazole-6,4'-piperidine]-1'-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially modulating biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Functional Group Variations
The following compounds share structural motifs with the target molecule but differ in core heterocycles, substituents, or functional groups:
Biological Activity
Chemical Identity and Properties
tert-Butyl 4,5-dihydro-2H-spiro[cyclopenta[c]pyrazole-6,4'-piperidine]-1'-carboxylate, with CAS Number 1341035-84-4, has the molecular formula and a molecular weight of approximately 277.36 g/mol. The compound features a complex structure characterized by a spirocyclic arrangement that includes both pyrazole and piperidine moieties, contributing to its potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C15H23N3O2 |
| Molecular Weight | 277.36 g/mol |
| SMILES | O=C(N1CCC2(CC1)CCc1c2n[nH]c1)OC(C)(C)C |
| Complexity | 383 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bonds | 2 |
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. Research focusing on derivatives of pyrazole has shown that these compounds can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) studies suggest that modifications in the substituents on the pyrazole ring can enhance the antitumor efficacy.
Neuroprotective Effects
The neuroprotective potential of this compound is under investigation, particularly in models of neurodegenerative diseases. Preliminary findings suggest that it may exert protective effects against neuronal apoptosis and could potentially modulate pathways involved in neuroinflammation. This is particularly relevant given the increasing interest in small molecules that can cross the blood-brain barrier and provide therapeutic benefits for conditions like Alzheimer's disease.
Anti-inflammatory Properties
Compounds with similar structural frameworks have been observed to possess anti-inflammatory properties. The inhibition of pro-inflammatory cytokines has been documented in various studies, indicating that this compound could be beneficial in treating inflammatory disorders.
Case Studies and Research Findings
Several case studies have been conducted to evaluate the biological activity of related compounds:
- Anticancer Studies : A study published in ResearchGate demonstrated that pyrazole derivatives showed a broad spectrum of biological activities, including significant anticancer effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle modulation .
- Neurodegenerative Disease Models : In a model studying lysosomal storage diseases, compounds similar to this compound were shown to cross the blood-brain barrier effectively and reduce ceroid accumulation in neuronal cells, indicating potential therapeutic applications for neurodegenerative conditions .
- Inflammation Models : Research indicated that certain derivatives could significantly reduce levels of inflammatory markers in vitro, suggesting their potential use as anti-inflammatory agents .
Summary of Biological Activities
| Activity Type | Evidence Level | Mechanism of Action |
|---|---|---|
| Antitumor | High | Induction of apoptosis and cell cycle arrest |
| Neuroprotective | Moderate | Inhibition of neuronal apoptosis |
| Anti-inflammatory | Moderate | Suppression of pro-inflammatory cytokines |
Q & A
Q. What are the critical steps in synthesizing tert-Butyl 4,5-dihydro-2H-spiro[cyclopenta[c]pyrazole-6,4'-piperidine]-1'-carboxylate?
The synthesis involves multi-step organic reactions, including cyclization and spiro-fusion. Key steps include:
- Cyclopenta[c]pyrazole core formation : Achieved via [3+2] cycloaddition or Pd-catalyzed cross-coupling, requiring precise temperature control (0–5°C for intermediates) to prevent side reactions.
- Spirocyclization : Piperidine ring formation using tert-butyl carbamate protection, often mediated by Lewis acids like BF₃·OEt₂.
- Purification : Chromatography (e.g., silica gel, eluent: EtOAc/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product in >90% purity .
Q. Which spectroscopic techniques are essential for structural confirmation?
A combination of ¹H/¹³C NMR (to resolve spiro-junction protons and tert-butyl groups) and HRMS (to verify molecular ion peaks within 2 ppm error) is critical. For stereochemical analysis, 2D NMR (e.g., NOESY) can clarify spatial arrangements of the cyclopenta-pyrazole and piperidine moieties. Cross-validate with IR spectroscopy to confirm carbonyl (C=O, ~1680–1720 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) functional groups .
Q. How is the compound’s stability assessed under different storage conditions?
Conduct accelerated stability studies:
- Thermal stability : Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC (C18 column, 254 nm).
- Photostability : Expose to UV light (ICH Q1B guidelines); track tert-butyl deprotection (mass loss at m/z 154).
- Solution stability : Dissolve in DMSO or aqueous buffers (pH 3–9), analyze by LC-MS for hydrolysis byproducts (e.g., free piperidine) .
Advanced Research Questions
Q. How can crystallographic methods resolve ambiguities in the compound’s spirocyclic conformation?
Use single-crystal X-ray diffraction with SHELX software for refinement:
- Grow crystals via vapor diffusion (solvent: dichloromethane/pentane).
- Refine anisotropic displacement parameters to confirm spiro-junction geometry (torsion angles <5° deviation from ideal values).
- Validate with Hirshfeld surface analysis to detect weak interactions (e.g., C–H⋯π) that stabilize the bicyclic system .
Q. What experimental strategies address contradictions in biological activity data across assays?
- Dose-response normalization : Compare IC₅₀ values under standardized conditions (e.g., 10% FBS, 37°C, 48h exposure).
- Off-target profiling : Screen against kinase panels or GPCR libraries to identify confounding interactions.
- Metabolite analysis : Use LC-MS/MS to detect active metabolites (e.g., de-esterified derivatives) that may contribute to observed effects .
Q. How can reaction yields be optimized in multi-step syntheses?
Apply Design of Experiments (DoE) :
- Variables : Catalyst loading (e.g., 0.5–2 mol% Pd(OAc)₂), solvent polarity (THF vs. DMF), and reaction time (6–24h).
- Response surface modeling : Identify optimal conditions (e.g., 1 mol% catalyst, THF, 12h) to maximize yield (≥85%).
- In-line analytics : Use FTIR or ReactIR to monitor intermediate formation and adjust conditions in real time .
Q. How to design structure-activity relationship (SAR) studies for spirocyclic derivatives?
- Core modifications : Synthesize analogs with substituents at the pyrazole C3 position (e.g., Cl, Br) or piperidine N-protecting groups (e.g., Boc vs. Cbz).
- Biological assays : Test against SHP2 or sigma-1 receptors (SPR binding, Kd measurements) to correlate steric/electronic effects with affinity.
- Computational modeling : Perform docking studies (AutoDock Vina) to predict binding poses and guide rational design .
Q. What methodologies reconcile discrepancies in solubility and bioavailability predictions?
- Experimental validation : Measure kinetic solubility in PBS (pH 7.4) and PAMPA permeability.
- Computational adjustments : Refine logP predictions (e.g., AlogPS vs. XLogP3) using experimental data.
- Prodrug strategies : Introduce ester or carbonate prodrug moieties to enhance aqueous solubility (>1 mg/mL) without altering core pharmacology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
